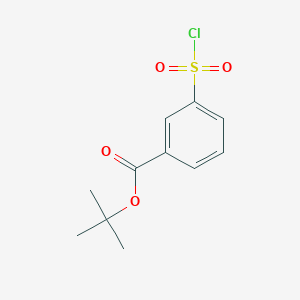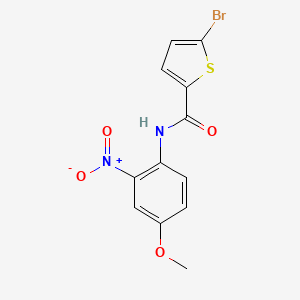![molecular formula C10H7BrF3NO B2884387 [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol CAS No. 2306278-30-6](/img/structure/B2884387.png)
[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol” is a chemical compound with the CAS Number: 2306278-30-6. Its molecular weight is 294.07 and its IUPAC Name is (4-bromo-1-(trifluoromethyl)-1H-indol-6-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrF3NO/c11-8-3-6(5-16)4-9-7(8)1-2-15(9)10(12,13)14/h1-4,16H,5H2 .Physical And Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antibacterial Agents
[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol: has been identified as a potential scaffold for the development of new antibacterial agents . The compound’s structure allows for the synthesis of bis-indole alkaloids, which have shown significant overlap with marine natural product chemical diversity known for antibacterial properties. This makes it a valuable candidate for creating new antibiotics, especially in the fight against resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).
Cancer Research
Indole derivatives, including [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol , are being explored for their anticancer properties . The indole nucleus is a common structure found in many natural and synthetic compounds with biological activity, making it a focal point in the development of new cancer treatments.
Material Science
In material science, this compound can be used to synthesize complex natural product scaffolds aimed at expanding bioactive chemical space . Its structural versatility allows for the creation of diverse molecular frameworks that can be used in the design of new materials with specific properties.
Environmental Science
The compound’s potential applications in environmental science are linked to its role in the synthesis of bioactive molecules . These molecules can be used to develop environmentally friendly pesticides or as part of bioremediation strategies to degrade pollutants.
Biochemistry
In biochemistry, [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol is a key intermediate for synthesizing various indole derivatives . These derivatives are crucial for studying enzyme reactions, signal transduction pathways, and metabolic processes in living organisms.
Pharmacology
The pharmacological applications of this compound are vast due to the biological activities of indole derivatives . It can be used to create molecules with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes it an essential component in the development of a wide range of therapeutic agents.
Safety and Hazards
Propriétés
IUPAC Name |
[4-bromo-1-(trifluoromethyl)indol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-3-6(5-16)4-9-7(8)1-2-15(9)10(12,13)14/h1-4,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEYXBKEJFFJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=CC(=C2)CO)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)
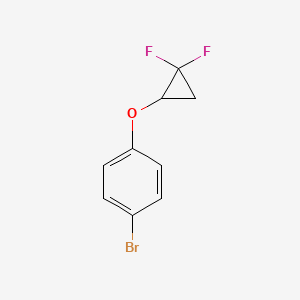
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)
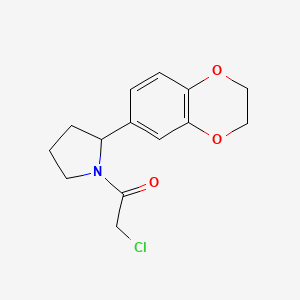
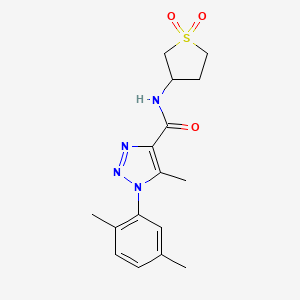
![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)
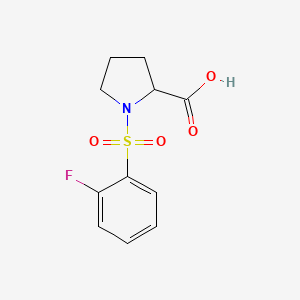
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/no-structure.png)



